4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Antitumor activity Structure-activity relationship Benzothiazole scaffold

4,7-Dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole (CAS 2640843-19-0) is a synthetic small molecule belonging to the benzothiazole class of heterocyclic compounds, characterized by a 4,7-dimethoxy substitution pattern on the benzothiazole core and a thiomorpholine-4-carbonyl-piperidine moiety at the 2-position. Benzothiazole derivatives are widely recognized in medicinal chemistry for diverse biological activities, including antitumor and antimicrobial effects.

Molecular Formula C19H25N3O3S2
Molecular Weight 407.6 g/mol
CAS No. 2640843-19-0
Cat. No. B6475760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole
CAS2640843-19-0
Molecular FormulaC19H25N3O3S2
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4
InChIInChI=1S/C19H25N3O3S2/c1-24-14-5-6-15(25-2)17-16(14)20-19(27-17)22-7-3-4-13(12-22)18(23)21-8-10-26-11-9-21/h5-6,13H,3-4,7-12H2,1-2H3
InChIKeyFEARMVCKBIFZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole (CAS 2640843-19-0): Chemical Class and Procurement Context


4,7-Dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole (CAS 2640843-19-0) is a synthetic small molecule belonging to the benzothiazole class of heterocyclic compounds, characterized by a 4,7-dimethoxy substitution pattern on the benzothiazole core and a thiomorpholine-4-carbonyl-piperidine moiety at the 2-position [1]. Benzothiazole derivatives are widely recognized in medicinal chemistry for diverse biological activities, including antitumor and antimicrobial effects [1]. This specific compound is cataloged by several research chemical suppliers, indicating its availability as a screening compound or synthetic building block, but publicly available biological assay data are absent at this time.

Why 4,7-Dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole Cannot Be Interchanged with Generic Benzothiazole Analogs


The 4,7-dimethoxybenzothiazole scaffold exhibits a pronounced dependence on the 2-position substituent for biological activity. A review of benzothiazole SAR notes that for 4,7-dimethoxybenzothiazoles, removal of the 2-cyano substituent results in a complete loss of in vitro antitumor activity (IC50 >100 μM), demonstrating that the 2-position functionality is critical rather than interchangeable [1]. The target compound incorporates a unique thiomorpholine-4-carbonyl-piperidine moiety at the 2-position—a combination not found in simpler 2-amino, 2-piperazino, or 2-morpholino analogs—which may confer distinct target-binding and physicochemical properties that cannot be assumed equivalent to other 4,7-dimethoxybenzothiazole variants.

Quantitative Differentiation Evidence for 4,7-Dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole Against Closest Analogs


Critical Role of 2-Position Substituent in 4,7-Dimethoxybenzothiazoles: Class-Level Inference

For the 4,7-dimethoxybenzothiazole chemotype, the presence and nature of the 2-position substituent is a critical determinant of biological activity. A review reports that a 2-cyano-4,7-dimethoxybenzothiazole derivative exhibited measurable in vitro antitumor activity, whereas the corresponding 2-unsubstituted analog showed an IC50 greater than 100 μM, indicating a complete loss of activity [1]. The target compound features a bulky thiomorpholine-4-carbonyl-piperidine group at the 2-position, which, by class-level inference, positions it closer to active substituted analogs than to inactive unsubstituted scaffolds. However, no direct head-to-head comparison data exist for this specific compound.

Antitumor activity Structure-activity relationship Benzothiazole scaffold

Structural Differentiation: Thiomorpholine vs. Morpholine at the 2‑Position Piperidine Carbonyl

The target compound (C19H25N3O3S2, MW 407.6) contains a thiomorpholine ring (thioether) in place of the morpholine ring (ether) found in close analog 4,7-Dimethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole (CAS 2415511-97-4, C19H25N3O4S, MW 391.5). The substitution of oxygen with sulfur increases molecular weight by approximately 16 Da and is expected to alter hydrogen-bond acceptor strength, polar surface area, and lipophilicity (logP predicted to be higher for the thiomorpholine analog). However, no experimentally measured logP, solubility, or permeability data are publicly available for either compound to quantify this difference. This analysis is based on structural comparison alone.

Physicochemical properties Hydrogen bonding Lipophilicity

Differentiation from Non-Methoxy and Mono-Methoxy Analogs: Electron-Donating Effects of 4,7-Dimethoxy Substitution

The target compound carries methoxy groups at both the 4- and 7-positions of the benzothiazole core, distinguishing it from the non-methoxy analog 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole (CAS 2640963-98-8) and the mono-methoxy analog 4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole. The electron-donating methoxy groups increase the electron density of the benzothiazole ring system, which may influence π-π stacking interactions with biological targets and modulate oxidative metabolism. No quantitative biological comparison data exist for these specific analogs; the differentiation is based on well-established electronic principles of aromatic substitution.

Electronic effects Benzothiazole reactivity SAR

Recommended Application Scenarios for 4,7-Dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole Based on Available Evidence


Scaffold-Hopping and SAR Exploration in Benzothiazole Kinase Inhibitor Programs

The established importance of the 2-position substituent for 4,7-dimethoxybenzothiazole activity [1] supports the use of this compound as a probe to explore the chemical space around the thiomorpholine-4-carbonyl-piperidine moiety. It can serve as a direct comparator to morpholine-containing analogs in projects targeting kinases or other ATP-binding proteins where benzothiazole cores are privileged scaffolds.

Thioether-Containing Fragment Library Expansion

The thiomorpholine ring introduces a thioether functionality distinct from the more common morpholine ether. This compound may be used to expand fragment or lead-like libraries that systematically vary heteroatom composition (O vs. S) to assess effects on target binding, solubility, and metabolic stability in early-stage drug discovery.

Method Development for LC-MS Quantification of Benzothiazole Derivatives

Given the absence of published bioactivity data, one practical application is the use of this compound as a reference standard for developing and validating analytical methods (e.g., LC-MS/MS) for detecting and quantifying benzothiazole-piperidine-thiomorpholine conjugates in biological matrices, leveraging its distinct molecular weight (407.6 Da) and unique fragmentation pattern.

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